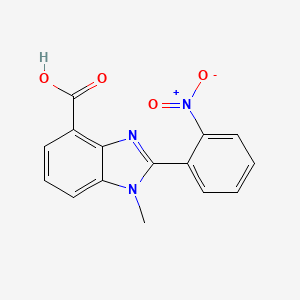
7-Chloro-5-(pyridin-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core with a chlorine atom at the 7th position and a pyridin-3-yl group at the 5th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(pyridin-3-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3-aminopyridine with 2-chlorobenzaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent that also features a quinoline core.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-Chloro-5-(pyridin-3-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a pyridin-3-yl group makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
648896-74-6 |
|---|---|
Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
7-chloro-5-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-13(10-3-1-5-16-9-10)12-4-2-6-17-14(12)8-11/h1-9H |
InChI Key |
PMTFSOTZOCGIQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC=NC3=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)



![N-[4-(Heptane-1-sulfonyl)phenyl]acetamide](/img/structure/B12592597.png)




![1,2,3,4,5-Pentafluoro-6-[2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B12592627.png)
![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
